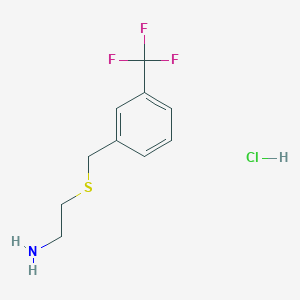

![molecular formula C9H9Cl2N3O B6299123 C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride CAS No. 1228879-26-2](/img/structure/B6299123.png)

C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride . The resulting product is then basified with potassium hydroxide . Further acylation of the amino group of oxadiazoles with various acid chlorides can yield different derivatives .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by C-O and C=N bond lengths in the oxadiazole ring . The phenyl ring is often inclined to the planar oxadiazole ring .Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with ammonium thiocyanate to form thiazolidinones . They can also couple with mercaptothiazoles to form coupled heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary depending on their specific structure. For instance, some derivatives are white solids with specific melting points . Their NMR spectra can provide information about their structure .Scientific Research Applications

- Researchers have explored 1,3,4-oxadiazoles for their potential as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them valuable candidates for drug development .

- 1,3,4-oxadiazoles have demonstrated anticonvulsant properties. They may act as effective agents in managing epileptic seizures .

- Some 1,3,4-oxadiazole derivatives exhibit hypoglycemic effects, suggesting their potential in managing diabetes .

- Certain oxadiazole-based compounds, including MFCD09475530, have vasodilatory properties. Vasodilation improves blood flow and may be beneficial in cardiovascular conditions .

- Oxadiazoles have been investigated for their analgesic properties. The compound’s structure can be fine-tuned to enhance pain-relieving effects .

Anticancer Properties

Anticonvulsant Activity

Antidiabetic Potential

Vasodilatory Effects

Analgesic Activity

High-Energy Core and Energetic Materials

Mechanism of Action

Target of Action

Compounds with the 1,3,4-oxadiazole scaffold have been reported to exhibit a wide range of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

For instance, some oxadiazole derivatives have been reported to inhibit the protein aldose reductase , which plays a role in the development of long-term diabetes complications.

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Given the reported biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that these compounds may exert their effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

The future research on oxadiazole derivatives could focus on the development of novel drugs for cancer treatment . Structural modifications could be explored to ensure high cytotoxicity towards malignant cells . The anticancer potential of 1,3,4-oxadiazole derivatives could be further investigated by inhibiting specific cancer biological targets .

properties

IUPAC Name |

[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGHIZBVTQRXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)

![C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299048.png)

![[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299056.png)

![[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299064.png)

![C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299077.png)

![C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299095.png)

![C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride](/img/structure/B6299097.png)

![C-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299099.png)

![[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299106.png)

![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)

![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)